molecular formula C5H3ClO2S B110730 2-chlorothiophene-3-carboxylic Acid CAS No. 53935-71-0

2-chlorothiophene-3-carboxylic Acid

Cat. No. B110730
CAS No.: 53935-71-0
M. Wt: 162.59 g/mol
InChI Key: DZVPSOCOJRCNIA-UHFFFAOYSA-N
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Patent
US05276025

Procedure details

To a round bottomed flask were added 2-chloro-3-bromothiophene (26.2 g, 132.7 mmole) along with diethyl ether (390 mL). The reaction was cooled to -78° C. (dry ice/acetone) and 1.6M n-butyllithium (87.0 mL, 139.0 mmole) was added dropwise. The reaction was stirred for 1.5 hours after which an excess of CO2 (~25.0 g) was added all at once. The reaction was warmed to room temperature and poured onto ice/water. The mixture was extracted with 10% sodium carbonate solution and the basic aqueous layer was washed with methylene chloride. The basic solution was then acidified to a pH 3.0 and extracted with diethyl ether. The organic layer was washed with water, brine, and dried (MgSO4). Solvent removal yielded 19.32 g of an off-white solid (90%) which was used as is.
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
87 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1Br.[C:8](=[O:10])=[O:9].CC(C)=O.C([Li])CCC.C(=O)=O>C(OCC)C>[Cl:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:8]([OH:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
26.2 g
Type
reactant
Smiles
ClC=1SC=CC1Br
Name
Quantity
390 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Name
Quantity
87 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
was added all at once
ADDITION
Type
ADDITION
Details
poured onto ice/water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 10% sodium carbonate solution
WASH
Type
WASH
Details
the basic aqueous layer was washed with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent removal

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC=CC1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.32 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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